3-Aminopropane-d6-sulfonic acid
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Overview
Description
3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid is a deuterated analog of 3-aminopropane-1-sulfonic acid, also known as homotaurine. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula is C3H3D6NO3S, and it has a molecular weight of 145.21 g/mol. This compound is primarily used in research settings, particularly in studies related to Alzheimer’s disease due to its ability to interact with amyloid-β peptides.
Mechanism of Action
Target of Action
Tramiprosate-d6, also known as 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid, primarily targets amyloid-β . Amyloid-β is a peptide that is crucial in the pathogenesis of Alzheimer’s disease .
Mode of Action
Tramiprosate-d6 binds to soluble amyloid-β, inhibiting its aggregation in the brain . This interaction prevents the formation of oligomeric and fibrillar (plaque) amyloid, which are associated with the progression of Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by Tramiprosate-d6 is the amyloidogenic pathway. By binding to soluble amyloid-β, Tramiprosate-d6 inhibits the aggregation of these peptides into plaques . This action can lead to a reduction in hippocampal atrophy, improved cholinergic transmission, and stabilized cognition .
Pharmacokinetics
It is known that tramiprosate, the non-deuterated form of the compound, is orally administered
Result of Action
The binding of Tramiprosate-d6 to soluble amyloid-β results in a reduction of oligomeric and fibrillar (plaque) amyloid . This leads to diminished hippocampal atrophy and improved cholinergic transmission, which can stabilize cognition in preclinical and clinical studies .
Biochemical Analysis
Biochemical Properties
Tramiprosate-d6 binds to soluble amyloid, thus inhibiting its aggregation in the brain . It has shown potential in reducing oligomeric and fibrillar (plaque) amyloid, diminishing hippocampal atrophy, improving cholinergic transmission, and stabilizing cognition in preclinical and clinical studies .
Cellular Effects
The effects of Tramiprosate-d6 on various types of cells and cellular processes are significant. It influences cell function by inhibiting the aggregation of amyloid in the brain, which is a key factor in the pathogenesis of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of action of Tramiprosate-d6 involves binding to soluble amyloid and inhibiting its aggregation in the brain . This action reduces the formation of oligomeric and fibrillar amyloid, which are key contributors to the pathogenesis of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
It has been observed that it reduces oligomeric and fibrillar amyloid, diminishes hippocampal atrophy, improves cholinergic transmission, and stabilizes cognition in preclinical and clinical studies .
Dosage Effects in Animal Models
It has been observed that it reduces oligomeric and fibrillar amyloid, diminishes hippocampal atrophy, improves cholinergic transmission, and stabilizes cognition in preclinical and clinical studies .
Metabolic Pathways
It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .
Transport and Distribution
It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .
Subcellular Localization
It is known that it binds to soluble amyloid, thus inhibiting its aggregation in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid typically involves the deuteration of 3-aminopropane-1-sulfonic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods: the general approach involves the use of deuterated solvents and catalysts to facilitate the deuteration process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated amino sulfonic acids.
Scientific Research Applications
3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its interactions with biological molecules, particularly proteins and peptides.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases, especially Alzheimer’s disease.
Industry: Utilized in the development of deuterated drugs and other compounds for enhanced stability and reduced metabolic degradation.
Comparison with Similar Compounds
3-Aminopropane-1-sulfonic acid (Homotaurine): The non-deuterated analog, used in similar research applications.
Taurine: Another sulfonic acid with similar biological functions but lacks the deuterium atoms.
Aminomethanesulfonic acid: A simpler analog with a shorter carbon chain.
Uniqueness: 3-Amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid is unique due to its deuterium content, which imparts greater stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)/i1D2,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKZJIOFVMKAOJ-NMFSSPJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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